TPSA & Permeability vs. α-Amino Isomer
2-[(3-Chlorophenyl)amino]acetic acid (target) is a regioisomer of 3-chlorophenylglycine (α-amino-3-chlorophenylacetic acid, CAS 7292-71-9). This structural difference—the amino group is on the α-carbon versus on the aniline nitrogen—results in a measurable difference in Topological Polar Surface Area (TPSA) and a predicted shift in lipophilicity, which are critical for blood-brain barrier penetration and passive permeability [1]. Target TPSA = 49.33 Ų vs. comparator TPSA = 63.32 Ų. The lower TPSA and higher Log P of the target predict superior passive membrane permeability .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Log P |
|---|---|
| Target Compound Data | TPSA = 49.33 Ų; Consensus Log P = 1.03 |
| Comparator Or Baseline | 3-Chlorophenylglycine (CAS 7292-71-9): TPSA = 63.32 Ų; Log P = 1.54 |
| Quantified Difference | ΔTPSA = -13.99 Ų (22% lower); ΔLog P = -0.51 |
| Conditions | In silico prediction (Ertl method for TPSA; consensus of five algorithms for Log P) |
Why This Matters
A TPSA difference of >10 Ų and a Log P shift of 0.5 units are sufficient to alter passive permeability and distribution volume, making the target compound a distinct choice for CNS-penetrant lead optimization.
- [1] ChemSrc. Amino(3-chlorophenyl)acetic acid (CAS 7292-71-9). Properties: TPSA, Log P. View Source
